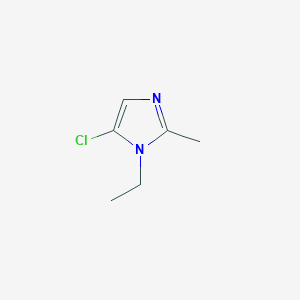

5-Chloro-1-ethyl-2-methyl-1H-imidazole

Beschreibung

The exact mass of the compound 5-Chloro-1-ethyl-2-methyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-1-ethyl-2-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-ethyl-2-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-1-ethyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-5(2)8-4-6(9)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQYMLWGPGEEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197645 | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-22-7 | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-1-ethyl-2-methyl-1H-imidazole physical properties

This guide serves as a definitive technical reference for 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS: 4897-22-7). It is designed for researchers requiring verified physicochemical data, synthesis logic, and application protocols without the fluff of generic templates.

CAS: 4897-22-7 | Formula: C₆H₉ClN₂ | MW: 144.60 g/mol [1][2][3]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted parameters. This compound is a functionalized imidazole derivative characterized by its electron-withdrawing chlorine substituent at the C5 position, which significantly alters its basicity compared to the parent imidazole.

Core Physical Properties

| Property | Value | Condition/Note |

| Physical State | Liquid | Colorless to pale yellow |

| Density | 1.141 g/mL | @ 25°C (Lit.)[3][4][5] |

| Boiling Point | 101°C | @ 12 mmHg (Vacuum Distillation) |

| Refractive Index | Standard reference | |

| Flash Point | 96°C (205°F) | Closed Cup |

| pKa (Conjugate Acid) | ~6.06 | Predicted (Lower than imidazole's 6.95 due to -I effect of Cl) |

| Solubility | Soluble | DCM, Methanol, Acetonitrile, Water (Moderate) |

Structural Characterization (Predicted)

Researchers validating the identity of this compound should look for the following spectral signatures.

-

¹H NMR (CDCl₃, 300 MHz):

-

1.35 (t, 3H,

-

2.35 (s, 3H,

-

3.90 (q, 2H,

-

6.90 (s, 1H,

-

Note: The C4 proton is distinctively deshielded but lacks coupling partners, appearing as a sharp singlet.

-

1.35 (t, 3H,

-

MS (ESI+):

- peak at m/z 145.05 (100%) and 147.05 (33%) showing the characteristic 3:1 Chlorine isotope pattern.

Synthesis & Manufacturing Logic

The synthesis of 5-chloro-1-ethyl-2-methylimidazole typically follows a regioselective alkylation or a direct chlorination pathway. The protocol below outlines the N-alkylation of 4(5)-chloro-2-methylimidazole , which is the most scalable laboratory method.

Critical Mechanism

The starting material, 4(5)-chloro-2-methylimidazole, exists in tautomeric equilibrium. Alkylation at the N1 position locks the structure. Steric hindrance usually directs alkylation to the nitrogen distal to the bulky chlorine, favoring the 5-chloro-1-ethyl isomer over the 4-chloro isomer, though isomer separation is often required.

Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis pathway via N-alkylation.

Experimental Protocol (Self-Validating)

-

Setup: Charge a round-bottom flask with 2-methyl-4(5)-chloroimidazole (1.0 eq) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add Potassium Carbonate (

) (1.5 eq) and stir at room temperature for 30 minutes to ensure formation of the imidazolide anion. -

Alkylation: Dropwise add Ethyl Iodide (1.1 eq) to control the exotherm. Heat to 60°C.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (

) should disappear, replaced by a higher -

Workup: Quench with water. Extract with Ethyl Acetate (

). Wash organics with brine to remove DMF. Dry over -

Purification: Distill under reduced pressure (12 mmHg). Collect the fraction boiling at 101°C.

Applications & Utility

This compound is not merely a solvent but a functional scaffold in two high-value sectors.

A. Dye-Sensitized Solar Cells (DSSC)

5-Chloro-1-ethyl-2-methylimidazole is used as an additive in ionic liquid electrolytes .[3][4][7]

-

Mechanism: It coordinates with Lithium ions (

) or Iodine ( -

Impact: Increases the open-circuit voltage (

) and overall efficiency of the solar cell by shifting the conduction band edge of

B. Pharmaceutical Intermediate

It serves as a "core building block" for nitroimidazole antibiotics (similar to Ornidazole/Secnidazole classes). The chlorine at C5 is a handle for further nucleophilic aromatic substitution (

Diagram: Functional Utility

Figure 2: Primary application vectors in energy materials and drug synthesis.

Safety & Handling (SDS Summary)

Signal Word: WARNING GHS Classifications:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Store in a cool, dry place (2-8°C recommended for long-term stability).

-

Keep under inert atmosphere (

) if storing for >6 months to prevent oxidation or hydrolysis of the chloro-substituent.

References

-

Sigma-Aldrich. (2025).[7] Product Specification: 5-Chloro-1-ethyl-2-methylimidazole (CAS 4897-22-7).[1][2][4][5][7][8][9] Retrieved from

-

ChemicalBook. (2025).[4] Physical Properties and Safety Data for 5-Chloro-1-ethyl-2-methylimidazole.[5] Retrieved from

- Lee, H. S., et al. (2010). "Efficiency enhancement of dye-sensitized solar cells with addition of additives to ionic liquid electrolyte." Journal of Power Sources.

-

PubChem. (2025).[3][10] Compound Summary: 5-Chloro-1-ethyl-2-methylimidazole.[1][2][3][4][5][7][9][11] National Library of Medicine. Retrieved from [3]

Sources

- 1. scbt.com [scbt.com]

- 2. 4897-22-7,5-chloro-1-ethyl-2-methyl-1H-imidazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5-氯-1-乙基-2-甲基咪唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. 5-氯-1-乙基-2-甲基咪唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4897-22-7|5-Chloro-1-ethyl-2-methyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole | C8H13N3O2S | CID 120052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]

5-Chloro-1-ethyl-2-methyl-1H-imidazole CAS 4897-22-7

An In-depth Technical Guide to 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS 4897-22-7)

Foreword

Substituted imidazoles represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their remarkable versatility as scaffolds for therapeutic agents and functional materials stems from the unique electronic properties of the imidazole ring.[2][3] 5-Chloro-1-ethyl-2-methyl-1H-imidazole is a key member of this class, serving as a highly valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical & Structural Data

5-Chloro-1-ethyl-2-methyl-1H-imidazole is a liquid at room temperature.[4] Its core properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 4897-22-7 | [5][6] |

| Molecular Formula | C₆H₉ClN₂ | [5][6] |

| Molecular Weight | 144.60 g/mol | [6] |

| Appearance | Liquid | [4][6] |

| Density | 1.141 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 101 °C at 12 mmHg (16 Torr) | [4][6][7] |

| Refractive Index (n20/D) | 1.499 | [4][5][6][7] |

| Flash Point | 96 °C (205 °F) | [4][6][8] |

| pKa (Predicted) | 6.06 ± 0.34 | [6] |

| SMILES String | CCn1c(Cl)cnc1C | [4] |

| InChI Key | RHQYMLWGPGEEOU-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is logically approached as a two-step process: the formation of the N-ethylated imidazole precursor, followed by regioselective chlorination. This strategy allows for precise control over the substitution pattern.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Chloro-1-ethyl-2-methyl-1H-imidazole.

Step 1: Synthesis of 1-Ethyl-2-methyl-1H-imidazole (Precursor)

The initial step involves the N-alkylation of 2-methylimidazole. This is a standard procedure in heterocyclic chemistry.[9] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the imidazole nitrogen, forming a highly nucleophilic imidazolide anion that readily attacks the electrophilic ethyl iodide.

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) portion-wise with careful venting.

-

Imidazole Addition: Slowly add 2-methylimidazole (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.1 equivalents) dropwise via a syringe.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield 1-ethyl-2-methylimidazole as a clear liquid.[9]

Step 2: Regioselective Chlorination

The chlorination of the precursor is an electrophilic aromatic substitution reaction. The imidazole ring is electron-rich, making it susceptible to attack by electrophiles. The C5 position is the most electron-dense and sterically accessible site for chlorination, especially when the C2 position is blocked by the methyl group. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve the synthesized 1-ethyl-2-methyl-1H-imidazole (1.0 equivalent) in acetonitrile.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling to maintain temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Workup: Redissolve the residue in dichloromethane (DCM) and wash with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by a water wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is then purified by vacuum distillation to afford 5-Chloro-1-ethyl-2-methyl-1H-imidazole.[6][7]

Reactivity and Molecular Properties

The reactivity of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is governed by the interplay of its substituents on the aromatic imidazole core.

-

Ethyl Group (N1): This alkyl group enhances the electron-donating nature of the N1 nitrogen into the ring system and increases the molecule's lipophilicity.

-

Methyl Group (C2): The methyl group is a weak electron-donating group, further increasing the electron density of the imidazole ring.

-

Chloro Group (C5): The chlorine atom exerts a dual electronic effect: it is inductively electron-withdrawing but has electron-donating resonance effects. Overall, it deactivates the ring towards further electrophilic substitution but also serves as a potential leaving group for nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.

Caption: Role as a scaffold in a typical drug discovery workflow.

Spectroscopic Characterization Profile

Structural confirmation relies on standard spectroscopic techniques. While a specific, published spectrum for this compound is not available, a predicted profile can be established based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A quartet (~3.8-4.2 ppm) for the -CH₂- group and a triplet (~1.3-1.5 ppm) for the -CH₃ group. Methyl Group: A singlet (~2.2-2.5 ppm) for the C2-methyl group. Imidazole Proton: A singlet (~7.0-7.5 ppm) for the C4-H proton. |

| ¹³C NMR | Imidazole Ring Carbons: Three distinct signals in the aromatic region (~115-150 ppm). The carbon bearing the chlorine (C5) would be shifted compared to an unsubstituted imidazole. Alkyl Carbons: Signals for the ethyl (-CH₂- and -CH₃) and methyl carbons in the aliphatic region (~10-50 ppm). |

| Mass Spec (MS) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. Expected m/z for [M+H]⁺ is ~145.05. [10] |

| FTIR | Characteristic peaks for C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the imidazole ring, and C-Cl stretching. |

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is essential. The compound is classified as an irritant. [5][6]

GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT SE 3 | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers. [4][5][6]

Precautionary Measures

| Precaution Type | Code | Description |

| Prevention | P261 | Avoid breathing mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Consolidated from safety data sheets. [5][8] Handling: Use in a well-ventilated area or a chemical fume hood. [8][11]Avoid contact with skin, eyes, and clothing. [8][11]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [4][8]Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][12]Keep away from strong oxidizing agents. [13]Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE. Retrieved from [Link]

-

Barcelona Fine Chemicals. (n.d.). 5-Chloro-2-ethyl-1H-imidazole. Retrieved from [Link]

-

Vasudev Drug Intermediates. (n.d.). 5-Chloro-1-methyl-1H-imidazole. Retrieved from [Link]

-

Khan, I., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. Retrieved from [Link]

- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]

-

LookChem. (n.d.). 2-Methylimidazole 693-98-1 wiki. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.

-

PubMed. (2021). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Molecules, 26(22), 7032. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

RoCo Global. (n.d.). 1-Ethyl-2-methylimidazole, >98%. Retrieved from [Link]

-

Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of the Chemical Society of Nigeria, 44(5), 832-840. Retrieved from [Link]

-

Shodhganga. (n.d.). Chapter 4: A Study into the Selective C-3 Benzylation of Indole and N-Benzylation of Imidazole Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

-

Loba Chemie. (2019). SAFETY DATA SHEET: 5- CHLORO-1- METHYLIMIDAZOLE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 4. 5-Chloro-1-ethyl-2-methylimidazole 99 4897-22-7 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7 [chemicalbook.com]

- 7. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. echemi.com [echemi.com]

- 9. roco.global [roco.global]

- 10. PubChemLite - 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2) [pubchemlite.lcsb.uni.lu]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Significance of the Imidazole Scaffold

An In-Depth Technical Guide to 5-Chloro-1-ethyl-2-methyl-1H-imidazole

The imidazole ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of natural products like the amino acid histidine, purines in DNA, and histamine, its biological relevance is profound[1]. This five-membered aromatic heterocycle, also known as 1,3-diazole, is prized for its unique electronic properties and ability to engage in various biological interactions[1][2]. Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, and antitumor activities[1]. The polarity of the imidazole core can also enhance the solubility of drug candidates, a critical factor in pharmaceutical development[2]. 5-Chloro-1-ethyl-2-methyl-1H-imidazole is a specific derivative within this versatile class, offering a unique combination of substituents that make it a valuable building block for novel chemical entities. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, handling, and applications for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

5-Chloro-1-ethyl-2-methyl-1H-imidazole is a substituted imidazole with the chemical formula C₆H₉ClN₂ and a molecular weight of approximately 144.60 g/mol [3][4][5]. Its identity is unequivocally established by its CAS Number, 4897-22-7[3][4][5]. The compound exists as a liquid at room temperature[3][4].

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 144.60 g/mol | [4][5] |

| Molecular Formula | C₆H₉ClN₂ | [3][4][5] |

| Physical Form | Liquid | [3] |

| Density | 1.141 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 101 °C at 12 mmHg | [3][4] |

| Refractive Index | n20/D 1.499 | [3][4][6] |

| Flash Point | 96 °C (205 °F) | [3][7] |

| pKa (Predicted) | 6.06 ± 0.34 | [3] |

The structure incorporates a chloro group at the 5-position, an ethyl group at the 1-position (one of the nitrogen atoms), and a methyl group at the 2-position of the imidazole ring. This specific arrangement of substituents dictates its reactivity and potential applications.

Caption: Chemical structure of 5-Chloro-1-ethyl-2-methyl-1H-imidazole.

Synthesis and Characterization

Synthetic Pathways

The synthesis of substituted imidazoles can be achieved through various established methods. One notable route is the Wallach synthesis, which involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to form a chlorinated intermediate. This intermediate is then reduced to yield the corresponding imidazole[8]. For 5-Chloro-1-ethyl-2-methyl-1H-imidazole, a plausible precursor would be N,N'-diethyl oxamide, which upon reaction, yields a chloro-imidazole that can be further processed[8].

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-1-ETHYL-2-METHYLIMIDAZOLE | 4897-22-7 [chemicalbook.com]

- 4. 5-Chloro-1-ethyl-2-methylimidazole 99 4897-22-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. tsijournals.com [tsijournals.com]

Introduction: The Vibrational Fingerprint of a Substituted Imidazole

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who are utilizing FT-IR spectroscopy for the characterization of heterocyclic compounds. This document delves into the theoretical underpinnings of the vibrational modes of this molecule, offers a detailed experimental protocol for spectral acquisition, and provides an in-depth interpretation of the resulting spectrum.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" of a compound.[1] By measuring the absorption of infrared radiation by a molecule as a function of frequency, we can identify the functional groups present and elucidate structural features.[2] For substituted imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, FT-IR spectroscopy is an invaluable tool for confirming identity, assessing purity, and tracking chemical transformations.

The vibrational spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole is a composite of the vibrational modes of its core imidazole ring and its substituents: a chloro group, an ethyl group, and a methyl group. Each of these components gives rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹). Understanding the origin and expected position of these bands is crucial for an accurate interpretation of the spectrum.

Molecular Structure and Predicted Vibrational Modes

The structure of 5-Chloro-1-ethyl-2-methyl-1H-imidazole dictates its FT-IR spectrum. The key vibrational modes can be categorized by the functional groups present.

Logical Relationship between Structure and FT-IR Spectrum

Caption: A diagram illustrating how the functional groups of the molecule give rise to specific vibrational modes, which are then observed in different regions of the FT-IR spectrum.

Imidazole Ring Vibrations

The imidazole ring gives rise to a series of characteristic absorptions:

-

C-H Stretching: The stretching of the C-H bond on the imidazole ring is expected to produce a band in the 3150-3050 cm⁻¹ region.[3][4]

-

C=N and C=C Stretching: These vibrations are characteristic of the aromatic nature of the imidazole ring and typically appear in the 1680-1450 cm⁻¹ range.[3] Specifically, a C=N stretching band can be observed around 1681 cm⁻¹[3], with other ring stretching vibrations (C=C) appearing near 1599 and 1489 cm⁻¹.[3]

-

C-N Stretching: The stretching of the carbon-nitrogen single bonds within the ring generally occurs in the 1400-1200 cm⁻¹ region.[4]

Ethyl Group Vibrations

The N-ethyl group will exhibit vibrations characteristic of aliphatic hydrocarbons:

-

C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the CH₂ and CH₃ groups will result in strong absorptions in the 3000-2850 cm⁻¹ range.[2]

-

C-H Bending: Scissoring (bending) vibrations of the CH₂ group are typically found around 1470-1450 cm⁻¹.[5]

Methyl Group Vibrations

The C-methyl group attached to the imidazole ring will also show characteristic aliphatic C-H vibrations:

-

C-H Stretching: These will overlap with the ethyl group's C-H stretching bands in the 3000-2850 cm⁻¹ region.

-

C-H Bending: The asymmetric and symmetric bending (deformation) of the CH₃ group is expected in the 1460 cm⁻¹ and 1380 cm⁻¹ regions, respectively.[5]

C-Cl Vibrations

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.[5] This band can sometimes be weak and may be coupled with other vibrations.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the acquisition of an FT-IR spectrum for a liquid sample such as 5-Chloro-1-ethyl-2-methyl-1H-imidazole using the Attenuated Total Reflectance (ATR) technique, which is highly suitable for liquid samples.[1][6][7]

ATR-FTIR Experimental Workflow

Caption: A step-by-step workflow for acquiring an FT-IR spectrum of a liquid sample using an ATR accessory.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.[6]

-

Sample: 5-Chloro-1-ethyl-2-methyl-1H-imidazole (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Justification of Experimental Choices

-

ATR over Transmission: For a neat liquid, ATR is often preferred over traditional transmission methods (using salt plates) due to its simplicity, minimal sample volume requirement (a single drop is sufficient), and ease of cleaning.[8] It eliminates the need for spacers and concerns about path length, providing highly reproducible spectra.[1]

-

Instrument Parameters:

-

Spectral Range (4000-400 cm⁻¹): This standard mid-IR range covers the fundamental vibrations of most organic molecules.

-

Resolution (4 cm⁻¹): This is sufficient to resolve the characteristic bands of most functional groups in a liquid sample. Higher resolution is generally not required and can decrease the signal-to-noise ratio.

-

Number of Scans (16-32): Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

-

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Background Spectrum Acquisition: a. Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants.[1] b. Allow the solvent to fully evaporate. c. Acquire a background spectrum. This is a critical step to measure the instrument's response and the ambient atmosphere (CO₂ and H₂O vapor), which will be subtracted from the sample spectrum.

-

Sample Measurement: a. Place a single drop of 5-Chloro-1-ethyl-2-methyl-1H-imidazole directly onto the center of the ATR crystal.[8][9] Ensure the crystal is fully covered. b. Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: a. After the measurement is complete, carefully wipe the sample off the ATR crystal using a lint-free wipe. b. Perform a final cleaning with a solvent-moistened wipe and allow it to dry completely.

Interpretation of the FT-IR Spectrum

The following table summarizes the expected characteristic absorption bands for 5-Chloro-1-ethyl-2-methyl-1H-imidazole.

Table 1: Predicted FT-IR Absorption Bands for 5-Chloro-1-ethyl-2-methyl-1H-imidazole

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3120 | Medium-Weak | Imidazole Ring C-H Stretch |

| 2980-2940 | Strong | Asymmetric C-H Stretch (CH₃, CH₂) |

| 2900-2860 | Strong | Symmetric C-H Stretch (CH₃, CH₂) |

| ~1600 | Medium | C=C Ring Stretch |

| ~1510 | Medium-Strong | C=N Ring Stretch |

| ~1460 | Medium | Asymmetric CH₃ Bend & CH₂ Scissor |

| ~1380 | Medium | Symmetric CH₃ Bend |

| ~1250 | Medium | C-N Ring Stretch |

| 750-700 | Medium-Weak | C-Cl Stretch |

High-Frequency Region (4000-1500 cm⁻¹)

This region is dominated by stretching vibrations.

-

C-H Stretching (3200-2800 cm⁻¹): The spectrum will show a distinct set of peaks in this area. A weaker, sharp peak is anticipated around 3120 cm⁻¹ corresponding to the lone C-H bond on the imidazole ring.[4] Just below 3000 cm⁻¹, a series of strong, sharp peaks will be present, arising from the asymmetric and symmetric C-H stretching of the methyl and ethyl groups.[2]

Fingerprint Region (<1500 cm⁻¹)

This region is complex, containing a wealth of structural information from bending and skeletal vibrations.[5]

-

Ring Stretching (1650-1450 cm⁻¹): A pair of medium to strong bands around 1600 cm⁻¹ and 1510 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations of the imidazole ring, respectively.[3][4] The exact positions are influenced by the electronic effects of the substituents.

-

Aliphatic Bending (1470-1370 cm⁻¹): A band around 1460 cm⁻¹ will be due to the overlapping scissoring (bending) of the CH₂ group and the asymmetric bending of the CH₃ groups. A separate, more distinct band around 1380 cm⁻¹ is indicative of the symmetric "umbrella" bending mode of the methyl groups.

-

C-N and C-Cl Stretching (1300-600 cm⁻¹): This lower frequency part of the fingerprint region will contain C-N stretching modes of the imidazole ring. The C-Cl stretch is expected in the 750-700 cm⁻¹ range.[5] This band is a key indicator for the presence of the chloro-substituent.

Conclusion

The FT-IR spectrum of 5-Chloro-1-ethyl-2-methyl-1H-imidazole provides a detailed and unique vibrational fingerprint that is directly correlated with its molecular structure. By understanding the characteristic absorption frequencies of the imidazole ring and its chloro, ethyl, and methyl substituents, researchers can confidently verify the identity and purity of this compound. The ATR-FTIR method offers a rapid, reliable, and straightforward approach for acquiring high-quality spectra of this and similar liquid-phase molecules, making it an indispensable tool in the modern drug discovery and development workflow.

References

-

Arslan, H., et al. (2009). Molecular geometry and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole. ResearchGate. Available at: [Link]

-

Shimadzu. (n.d.). Liquid Samples. Shimadzu Scientific Instruments. Available at: [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

El-Faham, A., et al. (2013). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of Ethanol. Doc Brown's Chemistry. Available at: [Link]

-

Goyal, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

-

Ali, A., et al. (2016). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. Available at: [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. The University of the West Indies at Mona, Jamaica. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. mt.com [mt.com]

- 8. agilent.com [agilent.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Mass Spectrometry of Halogenated Imidazole Derivatives

Introduction: The Significance of Halogenated Imidazoles

Halogenated imidazole derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1] The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a critical pharmacophore found in numerous biologically active molecules, including the amino acid histidine.[1][2] The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the imidazole scaffold profoundly modulates a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated imidazoles integral to the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1]

Consequently, the robust and unambiguous analytical characterization of these compounds is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for the identification, quantification, and structural elucidation of these derivatives.[3][4] This guide provides an in-depth exploration of the mass spectrometric behavior of halogenated imidazoles, offering field-proven insights into ionization techniques, fragmentation analysis, and method development for researchers, scientists, and drug development professionals.

The Halogen Effect: Isotopic Patterns as a Structural Beacon

A defining characteristic in the mass spectrometry of chlorinated and brominated compounds is their distinctive isotopic signature. Unlike many other common elements in organic chemistry, chlorine and bromine possess multiple stable isotopes with high natural abundance. This provides an immediate and powerful diagnostic tool for identifying their presence in an unknown analyte.[5][6][7]

-

Chlorine: Natural chlorine consists of two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[6] This results in a characteristic isotopic pattern for a monochlorinated compound, where the molecular ion peak (M) is accompanied by an "M+2" peak that is approximately one-third the intensity of the M peak (a ~3:1 ratio).[5][8][9]

-

Bromine: Natural bromine is composed of a nearly 50:50 mixture of two isotopes: ⁷⁹Br (50.50%) and ⁸¹Br (49.50%).[6] This gives rise to a signature M and M+2 peak pattern of nearly equal intensity (~1:1 ratio), which is a clear indicator of a monobrominated compound.[5][6][8]

The presence of multiple halogen atoms leads to more complex, but predictable, patterns. For example, a molecule with two chlorine atoms will exhibit M, M+2, and M+4 peaks, while a molecule with two bromine atoms will show the same peaks in a 1:2:1 intensity ratio.[5][7] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements.

| Halogen | Isotope | Natural Abundance (%) | Resulting M:M+2 Ratio (for one atom) |

| Chlorine | ³⁵Cl | ~75.8 | ~3:1 |

| ³⁷Cl | ~24.2 | ||

| Bromine | ⁷⁹Br | ~50.5 | ~1:1 |

| ⁸¹Br | ~49.5 | ||

| Table 1: Isotopic abundances of Chlorine and Bromine and their characteristic MS patterns.[5][6] |

Ionization Techniques: Choosing the Right Tool for the Job

The selection of an appropriate ionization source is a critical first step in any MS analysis, as it dictates the nature of the ions that are generated and subsequently analyzed. For halogenated imidazoles, which span a range of polarities and volatilities, the most common and effective techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and ionizable compounds, making it exceptionally well-suited for many imidazole derivatives.[10] The basic nitrogen atoms in the imidazole ring are readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS, forming [M+H]⁺ ions with high efficiency.[11][12]

Causality Behind the Choice:

-

Expertise: Choose ESI in positive ion mode as the default for most halogenated imidazoles due to the high proton affinity of the imidazole core. This typically yields a strong signal for the protonated molecule, [M+H]⁺, providing clear molecular weight information.

-

Trustworthiness: The generation of intact molecular ions with minimal in-source fragmentation provides a reliable and accurate determination of the molecular weight, which is the foundational piece of data in structural elucidation.[10]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar, more volatile compounds that are not as easily ionized in solution. In APCI, the sample is nebulized and vaporized by a heated gas, and ionization occurs in the gas phase through reactions with corona discharge-generated reagent ions. This can be advantageous for certain halogenated imidazole derivatives, particularly those with bulky, nonpolar substituents that reduce their solubility and amenability to ESI.

Causality Behind the Choice:

-

Expertise: Consider APCI for derivatives that show poor ESI response or are analyzed via normal-phase chromatography. While it can be more energetic than ESI, it often provides excellent sensitivity for moderately polar compounds.

-

Trustworthiness: APCI is robust and less susceptible to matrix effects (like ion suppression) than ESI, which can lead to more reliable quantitation in complex matrices such as plasma or tissue extracts.

Fragmentation Pathways & Mechanistic Insights

Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of a candidate molecule. By isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions (product ions) are produced that reveal the molecule's underlying structure.

While the exact fragmentation is highly dependent on the specific structure, several common pathways are observed for halogenated imidazoles:

-

Loss of Substituents: The most common and diagnostically useful fragmentations often involve the cleavage of substituents from the imidazole ring. The loss of the halogen atom itself (as either a radical or HX) is a key pathway.[8]

-

Ring Integrity: The imidazole ring itself is quite stable. Studies on the fragmentation of imidazole ribosides show that the ring often remains intact, with fragmentation dominated by the loss of its substituents.[13]

-

Ring Cleavage: Under higher energy conditions, cleavage of the imidazole ring can occur, often initiated by the loss of small neutral molecules like HCN.[14]

The position and type of halogen influence these pathways. For instance, the C-Br bond is weaker than the C-Cl bond, potentially leading to a more facile loss of bromine upon CID.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol outlines a general, robust method for the analysis of a novel chlorinated imidazole derivative in a drug discovery context.

1. Materials & Reagents

-

Reference Standard: Chlorinated imidazole derivative (>98% purity).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Mobile Phase Additive: Optima LC-MS grade formic acid.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

2. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol to create a primary stock.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water to create a working solution suitable for injection. This concentration is a good starting point for method development.

-

System Suitability: Prepare a separate aliquot of the working solution to be used for system suitability checks throughout the analytical run.

3. LC-MS/MS Parameters

This is a starting point; optimization is crucial.

-

LC System: Standard UHPLC system.[15]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile first choice.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-4.0 min: 5% to 95% B

-

4.0-5.0 min: Hold at 95% B

-

5.0-5.1 min: Return to 5% B

-

5.1-6.0 min: Re-equilibration

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS System: Triple quadrupole (QqQ) or Q-TOF mass spectrometer.[3]

-

Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 325 °C.

-

Full Scan (MS1): Scan a wide range (e.g., m/z 100-500) to identify the [M+H]⁺ ion and confirm its isotopic pattern.

-

Product Ion Scan (MS/MS): Isolate the monoisotopic [M+H]⁺ precursor ion and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a representative product ion spectrum.

-

Multiple Reaction Monitoring (MRM) for Quantitation: Once characteristic and stable precursor-product ion transitions are identified, use MRM for sensitive and selective quantification.[4]

4. Data Analysis & System Validation

-

Confirm Molecular Ion: Verify the presence of the [M+H]⁺ ion and its M+2 isotopic peak with the expected ~3:1 ratio in the full scan spectrum.

-

Identify Fragments: Analyze the product ion spectrum to identify key structural fragments.

-

Self-Validation: Inject the system suitability sample every 10-20 injections. The peak area and retention time should not deviate by more than 15%. This ensures the integrity and reproducibility of the data throughout the run.

Visualizing the Workflow and Fragmentation

A clear understanding of the analytical process and molecular behavior is critical.

Caption: Representative CID fragmentation pathways for a halogenated imidazole.

Conclusion

The mass spectrometric analysis of halogenated imidazole derivatives is a nuanced yet powerful field. By leveraging the innate diagnostic power of halogen isotopic patterns, selecting the appropriate ionization technique, and systematically elucidating fragmentation pathways, researchers can confidently characterize these vital compounds. The methodologies described herein provide a robust framework for both qualitative and quantitative analysis, supporting the advancement of drug discovery and materials science. A thorough understanding of the interplay between molecular structure and mass spectrometric behavior is the key to unlocking reliable, reproducible, and insightful analytical results.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from chemistrysteps.com. [Link]

-

Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from chem.libretexts.org. [Link]

-

University of Arizona. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from chem.arizona.edu. [Link]

-

ACS Publications. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. [Link]

-

ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3). [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from analyticalscience.wiley.com. [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from csbsju.edu. [Link]

-

Wentzel Lab. (2020). #14 Mass spec and isotopes of Cl and Br. YouTube. [Link]

-

Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. [Link]

-

IntechOpen. (2021). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. [Link]

-

Debbab, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]

-

Semantic Scholar. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

-

National Center for Biotechnology Information. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

-

PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

-

ResearchGate. (2020). LCMS-guided detection of halogenated natural compounds. [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from bioagilytix.com. [Link]

-

European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]

-

ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bioagilytix.com [bioagilytix.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

Methodological & Application

Application Note: Modulating Interfacial Recombination in DSSCs using 5-Chloro-1-ethyl-2-methyl-1H-imidazole

[1]

Executive Summary & Scientific Rationale

In high-efficiency DSSCs, the interface between the mesoporous titanium dioxide (

5-Chloro-1-ethyl-2-methyl-1H-imidazole represents a class of "modulated basicity" additives.[1] The electron-withdrawing chlorine substituent at the C5 position reduces the electron density on the N3 nitrogen (the coordination site).[1]

-

Mechanism: It coordinates to under-coordinated

surface states, physically blocking the approach of triiodide ( -

Advantage: Its reduced basicity (compared to non-chlorinated alkyl imidazoles) prevents the excessive negative shift of the

conduction band, preserving

Material Specifications & Handling

| Property | Specification | Critical Note |

| Purity | Impurities (especially free amines) can degrade the Ruthenium dye. | |

| Water Content | < 50 ppm | Water acts as a trap state; use Karl Fischer titration to verify. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation; discard if brown.[1] |

| Solubility | Miscible in Acetonitrile, Valeronitrile, MPN | Fully compatible with standard organic redox electrolytes.[1] |

Safety Protocol:

-

Hazard: Irritant (Skin/Eye).

-

Handling: Perform all electrolyte mixing in a glovebox (

ppm,

Experimental Protocol: Electrolyte Formulation

This protocol describes the preparation of a high-efficiency electrolyte (Code: EL-CEM-05 ) utilizing the target compound.

Reagents Required

-

Solvent: Acetonitrile (ACN) / Valeronitrile (VN) (85:15 v/v).[1]

-

Redox Couple: Iodine (

) and 1,2-Dimethyl-3-propylimidazolium iodide (DMPII). -

Additive: 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CEM-Im).

-

Reference Additive: Guanidinium Thiocyanate (GuSCN).

Step-by-Step Formulation

Step 1: Solvent Preparation Mix Acetonitrile and Valeronitrile in an 85:15 volume ratio.[1] Valeronitrile is added to reduce the volatility of the electrolyte, ensuring long-term stability.[1]

-

Verification: Sonicate for 5 minutes to ensure homogeneity.

Step 2: Dissolution of Ionic Liquids (The Redox Base) In a 10 mL volumetric flask, add:

-

0.60 M DMPII (1.596 g for 10 mL)[1]

-

0.03 M

(0.076 g for 10 mL)[1] -

0.10 M GuSCN (0.118 g for 10 mL)[1]

-

Action: Add solvent to reaching ~80% of the volume.[1] Stir magnetically for 2 hours until fully dissolved.

Step 3: Integration of CEM-Im (The Variable) Add 5-Chloro-1-ethyl-2-methyl-1H-imidazole to the mixture.[1]

-

Recommended Concentration Series: 0.1 M, 0.2 M, 0.5 M.[1]

-

Standard Optimization: Start with 0.5 M (approx.[1] 0.72 g for 10 mL, assuming density

1.14 g/mL).[1]

Step 4: Final Homogenization Fill to the mark with solvent.[1] Stir for an additional 4 hours in the dark.

-

Quality Check: The solution should be a deep reddish-brown, clear liquid with no precipitates.[1]

Device Fabrication & Testing Workflow

A. Photoanode Preparation

-

Substrate: FTO glass (cleaned via detergent

water -

Deposition: Screen print

paste (Transparent layer: 12 -

Sintering: 4-stage ramp up to 500°C for 30 mins.

-

Treatment: Immerse in 40 mM

-

Sensitization: Immerse warm electrodes (80°C) into 0.3 mM N719 dye solution (in Ethanol/t-Butanol) for 24 hours.

B. Cell Assembly

-

Sandwiching: Place a Surlyn thermoplastic spacer (25

) between the Photoanode and Platinized Counter Electrode.[1] -

Sealing: Hot press at 110°C for 15 seconds.

-

Injection: Introduce EL-CEM-05 electrolyte through pre-drilled holes using a vacuum back-filling technique.[1]

-

Final Seal: Seal holes with Surlyn and a glass cover slip.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the competitive adsorption mechanism and how CEM-Im suppresses recombination without blocking injection.

Caption: Schematic of CEM-Im adsorption on TiO2. The additive coordinates to Ti sites, creating a physical barrier that retards the back-reaction of electrons to triiodide ions, thereby enhancing voltage.[1]

Characterization & Data Analysis

A. Electrochemical Impedance Spectroscopy (EIS)

Perform EIS at

-

Nyquist Plot Analysis: Look for the mid-frequency semi-circle.[1]

B. J-V Curve Interpretation

Compare the CEM-Im electrolyte against a standard TBP-based electrolyte.

| Parameter | Expected Trend (vs. TBP) | Physical Interpretation |

| Similar or Slightly Lower | Reduced basicity of Cl-imidazole shifts | |

| Higher | Less steric bulk and lower basicity prevent dye desorption, maintaining high current.[1] | |

| FF | Improved | Lower series resistance and better electrolyte penetration.[1] |

| Stability | High | Chlorinated imidazoles are less prone to side reactions with |

References

-

Sigma-Aldrich. 5-Chloro-1-ethyl-2-methylimidazole Product Specification & CAS 4897-22-7 Data.[1][2][1]

-

ChemicalBook. Properties and Safety Data Sheet for 5-Chloro-1-ethyl-2-methyl-1H-imidazole.[1]

-

Ovonramwen, O. et al. (2021).[1][3][4] Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides.[1][3][4] (Describes the synthesis and stability of the sulfonyl chloride derivative, validating the stability of the core imidazole ring). Tanzania Journal of Science.

-

ResearchGate. Effect of imidazole based polymer blend electrolytes for dye-sensitized solar cells. (Contextual grounding for imidazole derivatives in DSSC).

Protocol for adding CEMI to ionic liquid electrolytes

Topic: Protocol for the Fabrication and Characterization of a CEM I-Ionic Liquid Composite Electrolyte

Audience: Researchers, scientists, and materials development professionals.

Introduction: The Convergence of Structural and Electrochemical Materials

The development of multifunctional materials is a cornerstone of next-generation technologies, particularly in the realm of energy storage and structural electronics. Cement, the most ubiquitous construction material, offers exceptional mechanical strength and durability.[1] Ionic liquids (ILs), on the other hand, are a class of salts that are liquid at or near room temperature, renowned for their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows.[2][3]

This application note details a protocol for creating a novel composite material by integrating an ionic liquid into a CEM I Portland cement matrix. The objective is to produce a solid-state, ion-conducting electrolyte that simultaneously serves as a structural component. Such materials could pave the way for developing structural batteries and supercapacitors, where the building's framework stores energy, or for embedding electrochemical sensors directly into concrete structures.[4][5] We will describe the fabrication of a cement-IL composite, explain the scientific rationale behind the key steps, and outline a comprehensive protocol for its mechanical and electrochemical characterization.

Materials and Reagents

A crucial aspect of this protocol is the purity and proper handling of the starting materials. The presence of impurities, particularly water, can significantly affect the final electrochemical properties of the composite.

| Material/Reagent | Specification | Supplier Example | Rationale for Selection |

| Cement | Ordinary Portland Cement (OPC), CEM I 42.5 R | HeidelbergCement, Lafarge | A widely available, standardized cement with well-characterized chemical and physical properties.[6][7][8] |

| Ionic Liquid (IL) | 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM-TFSI) | Sigma-Aldrich, Iolitec | High ionic conductivity, wide electrochemical window (> 4 V), and good thermal stability. Its hydrophobicity helps minimize water absorption.[9] |

| Deionized Water | >18 MΩ·cm resistivity | Millipore | Used for cleaning and, if necessary, as a reference for traditional cement hydration studies. |

| Acetone | ACS Grade or higher | Fisher Scientific | For cleaning molds and equipment. |

Core Protocol: Fabrication of the CEM I-Ionic Liquid Composite

This protocol describes the preparation of a solid composite electrolyte. The central principle is the use of the ionic liquid as the primary liquid phase to be incorporated into the cement powder, creating a continuous ion-conducting pathway within the hardened cement matrix.

Part 1: Pre-Processing of Materials

The quality of the final composite is highly dependent on the purity of the initial components. Water is a critical impurity that must be minimized.

-

Drying the Ionic Liquid:

-

Place the required volume of EMIM-TFSI into a Schlenk flask.

-

Heat the flask to 110 °C under high vacuum (<1 mbar) for at least 24 hours.

-

Causality: This step is critical to remove dissolved water from the ionic liquid. Water can narrow the electrochemical stability window of the IL and may lead to uncontrolled, non-uniform hydration of the cement particles, compromising both mechanical and electrochemical performance.

-

After drying, cool the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Store the dried IL in a glovebox or desiccator.

-

-

Drying the Cement Powder:

-

Spread the CEM I 42.5 R powder in a thin layer on a glass tray.

-

Place the tray in a vacuum oven at 120 °C for 12 hours.

-

Causality: This removes any adsorbed atmospheric moisture from the cement particles, ensuring that the interaction is primarily between the cement and the ionic liquid.

-

Store the dried cement powder in a desiccator until use.

-

Part 2: Mixing and Casting the Composite

All mixing and casting steps should ideally be performed in an environment with low humidity, such as a dry room or a glovebox, to prevent moisture contamination.

-

Determine Composition: The ratio of ionic liquid to cement is a key experimental parameter. It can be expressed as a liquid-to-cement (l/c) ratio, analogous to the water-to-cement (w/c) ratio in traditional concrete. A starting point for investigation is an l/c ratio of 0.4 to 0.6 by weight.

-

Dry Mixing:

-

Weigh the desired amount of dried CEM I powder and place it into the bowl of a planetary or mortar mixer.

-

Mix the dry powder for 2 minutes at low speed to break up any agglomerates.

-

-

Wet Mixing:

-

While the mixer is running at low speed, slowly add the pre-weighed, dried ionic liquid to the cement powder over a period of 2-3 minutes.

-

Causality: Slow addition is necessary to ensure even wetting of the cement particles by the viscous ionic liquid and to avoid the formation of large, unmixed clumps.[10]

-

After all the IL has been added, increase the mixing speed and continue mixing for an additional 5-8 minutes until a homogeneous, paste-like consistency is achieved. The paste should appear uniform in color and texture.

-

-

Casting:

-

Prepare molds of the desired geometry (e.g., cubes for compressive strength, cylinders for electrochemical testing). Molds should be made of a non-reactive material like polytetrafluoroethylene (PTFE) or silicone and cleaned thoroughly with acetone.

-

Transfer the freshly mixed CEM I-IL paste into the molds.

-

Place the filled molds on a vibration table and vibrate for 2-3 minutes to remove entrapped air bubbles.

-

Causality: Air voids can drastically reduce the mechanical strength of the final composite and create discontinuities in the ionic conduction pathway, leading to lower conductivity.[1]

-

Part 3: Curing and Demolding

-

Curing:

-

Seal the molds in airtight bags or containers to prevent any atmospheric moisture ingress.

-

Store the sealed molds at a constant temperature, for example, 25 °C, for a period of 7 to 28 days.

-

Causality: Unlike traditional cement which requires water for hydration reactions to build strength, the hardening mechanism in this anhydrous or near-anhydrous system relies on particle packing and interfacial interactions between the cement grains and the ionic liquid. A consistent curing period allows these interactions to stabilize and the material to gain mechanical integrity.

-

-

Demolding:

-

After the curing period, carefully remove the hardened composite samples from the molds.

-

For electrochemical testing, it may be necessary to polish the flat surfaces of the samples with progressively finer grit sandpaper to ensure good contact with the electrodes.

-

Visualization of the Fabrication Workflow

Caption: Workflow for fabricating the CEM I-Ionic Liquid composite electrolyte.

Characterization and Performance Validation

To validate the protocol and understand the properties of the resulting material, a combination of mechanical and electrochemical tests is required.

Mechanical Testing

-

Test: Uniaxial Compressive Strength.

-

Procedure: Use a universal testing machine to apply a compressive load to cubic or cylindrical samples until failure, following a standard like ASTM C109.

-

Objective: To quantify the load-bearing capacity of the composite material. While it is not expected to match the strength of fully hydrated cement, significant mechanical integrity is desired for structural applications.[11]

Electrochemical Characterization

-

Ionic Conductivity Measurement:

-

Technique: Electrochemical Impedance Spectroscopy (EIS).

-

Setup: Sandwich a cylindrical sample of the composite between two blocking electrodes (e.g., stainless steel or gold) of the same diameter. This assembly is placed in a test cell.

-

Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula:

σ = L / (Rb × A) where L is the thickness of the sample and A is the electrode area.

-

Expected Outcome: A well-prepared composite should exhibit an ionic conductivity in the range of 10-4 to 10-2 S/cm at room temperature.[9]

-

-

Electrochemical Stability Window (ESW) Measurement:

-

Technique: Linear Sweep Voltammetry (LSV).

-

Setup: A three-electrode setup is preferred, with the composite electrolyte sandwiched between a working electrode (e.g., stainless steel) and a counter electrode (e.g., lithium metal), with a reference electrode (e.g., lithium metal) also in contact.

-

Procedure: Sweep the potential of the working electrode from the open-circuit potential to both cathodic and anodic limits at a slow scan rate (e.g., 1 mV/s).

-

Analysis: The ESW is defined as the voltage range between the onset of the sharp increases in anodic and cathodic currents, which correspond to the oxidation and reduction of the electrolyte, respectively.[12]

-

Expected Outcome: The ESW should be close to that of the pure ionic liquid, typically >4 V for EMIM-TFSI.[3]

-

Visualization of the Composite Electrolyte Concept

Caption: Ion conduction within the CEM I-IL composite matrix.

Summary of Expected Performance Data

The following table provides hypothetical but realistic target values for researchers developing these materials. The actual values will depend heavily on the specific l/c ratio and curing conditions.

| Parameter | Target Value | Significance |

| Compressive Strength | > 5 MPa | Ensures mechanical integrity for handling and potential structural use.[11] |

| Ionic Conductivity (25 °C) | > 0.1 mS/cm | Sufficient for many solid-state electrochemical device applications.[9] |

| Electrochemical Window | > 4.0 V | Enables use with high-voltage electrode materials for better energy density. |

| Density | 1.8 - 2.2 g/cm³ | Lower than traditional concrete, relevant for weight-sensitive applications. |

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the fabrication and validation of CEM I-ionic liquid composite electrolytes. By carefully controlling material purity and mixing conditions, it is possible to create a solid-state material that combines the structural properties of cement with the electrochemical functionality of an ionic liquid. This novel class of materials holds significant promise for decentralized energy storage, structural health monitoring, and other advanced applications. Further research should focus on optimizing the cement-IL interface, exploring different types of cements and ionic liquids, and scaling up the fabrication process for practical implementation.

References

-

ResearchGate. (2024). A Biomimetic Cement-Based Solid-State Electrolyte with Both High Strength and Ionic Conductivity for Self-Energy-Storage Buildings. Available at: [Link]

-

Lin, W., et al. (2024). A Biomimetic Cement-Based Solid-State Electrolyte with Both High Strength and Ionic Conductivity for Self-Energy-Storage Buildings. PMC. Available at: [Link]

-

Arjun, S. & Palanisamy, T. (2024). Optimising cement-based electrolytes: Ionic strength analysis and electrical performance in cement-based battery applications. Taylor & Francis Online. Available at: [Link]

-

Lee, S. Y., et al. (2021). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. PMC. Available at: [Link]

-

ResearchGate. (2018). Electrochemical properties of some ionic liquids. Available at: [Link]

-

Sobrino, T., et al. (2023). Hybrid Solid Polymer Electrolytes Based on Epoxy Resins, Ionic Liquid, and Ceramic Nanoparticles for Structural Applications. MDPI. Available at: [Link]

-

Pernak, J., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. MDPI. Available at: [Link]

-

Palma, J., et al. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC. Available at: [Link]

-

ResearchGate. (2021). Effect of ionic liquids in compatibility with PCE and cement paste containing clay. Available at: [Link]

-

ResearchGate. (2019). Characterization data of reference cement CEM I 42.5 R used for Priority Program DFG SPP 2005. Available at: [Link]

-

Royal Society of Chemistry. (2024). Concrete-based energy storage: exploring electrode and electrolyte enhancements. Available at: [Link]

-

Royal Society of Chemistry. (2022). Composite polymer electrolytes with ionic liquid grafted-Laponite for dendrite-free all-solid-state lithium metal batteries. Available at: [Link]

-

ResearchGate. (2019). The chemical characteristics of CEM I and CEM III cements(oxide analysis, % by mass). Available at: [Link]

-

ResearchGate. (2023). Resistivity of the cement-based solid electrolyte using different mixtures. Available at: [Link]

-

Scrivener, K. L., et al. (2019). An Insight into the Chemistry of Cement—A Review. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2015). Determining the composition of the vacuum–liquid interface in ionic-liquid mixtures. Available at: [Link]

-

ResearchGate. (2024). Chemical and phase composition of CEM I cement. Available at: [Link]

-

Wiley Online Library. (2022). Chloride Ion-Containing Polymeric Ionic Liquids for Application as Electrolytes in Solid-State Batteries. Available at: [Link]

-

MDPI. (2023). Different Approaches for the Preparation of Composite Ionic Liquid-Based Membranes for Proton Exchange Membrane Fuel Cell Applications—Recent Advancements. Available at: [Link]

-

ResearchGate. (2015). Ionic Liquid Mixtures As Electrolytes for Electrochemical Capacitors. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concrete-based energy storage: exploring electrode and electrolyte enhancements - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04812A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A Biomimetic Cement-Based Solid-State Electrolyte with Both High Strength and Ionic Conductivity for Self-Energy-Storage Buildings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis and Optimization of Imidazole-Based Antifungal Pharmacophores

Introduction: The Clinical and Chemical Context[1][2]

Imidazole antifungals (e.g., Miconazole, Ketoconazole, Clotrimazole) represent a cornerstone in the treatment of systemic and superficial mycoses. Their efficacy stems from a precise molecular mechanism: the inhibition of lanosterol 14

For the synthetic chemist, the imidazole core presents a unique challenge: it is an ambident nucleophile. The "N-3" nitrogen is essential for binding to the heme iron of CYP51, while the "N-1" nitrogen serves as the attachment point for the lipophilic pharmacophore. Successful synthesis requires rigorous control over regioselectivity (N-1 vs. N-3 alkylation) to avoid inactive regioisomers.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the interruption of the ergosterol pathway by imidazole agents.

Figure 1: Mechanism of Action.[1][2][3] Imidazoles coordinate with the heme iron of CYP51, blocking the demethylation of lanosterol and leading to the accumulation of toxic methylated sterols.

Strategic Synthesis: The Regioselectivity Challenge

The critical step in synthesizing miconazole/econazole analogues is the formation of the C-N bond between the imidazole ring and the alkyl backbone.